molecular formula C20H18FN3O3 B2824194 6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878625-23-1

6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2824194
CAS No.: 878625-23-1
M. Wt: 367.38
InChI Key: PUGATSHYKSIKOV-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with broad pharmacological relevance. Its core structure consists of a pyrrolo[3,4-d]pyrimidine-dione scaffold substituted with a 4-fluorobenzyl group at position 6 and a 4-methoxyphenyl group at position 4.

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-15-8-4-13(5-9-15)18-17-16(22-20(26)23-18)11-24(19(17)25)10-12-2-6-14(21)7-3-12/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGATSHYKSIKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and a suitable amine, followed by cyclization to form the pyrrolopyrimidine core.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.

    Final Cyclization: The final step involves cyclization and oxidation to form the desired tetrahydropyrrolopyrimidine-2,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key structural analogs differ in substituents at positions 4 and 6, influencing physicochemical properties, binding affinity, and bioactivity. Below is a comparative analysis:

Structural and Physicochemical Differences

Compound Name Substituents (Position 4) Substituents (Position 6) Key Properties
Target Compound 4-Methoxyphenyl 4-Fluorobenzyl High lipophilicity (logP ~3.2); moderate solubility in polar aprotic solvents
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-... 2-Hydroxyphenyl 4-Methoxyphenyl MP: ±220°C; IR peaks: 3640 cm⁻¹ (OH), 1680 cm⁻¹ (amide C=O)
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-... 4-Chlorophenyl 4-Methoxybenzyl Increased steric bulk; Cl enhances electronegativity vs. F
6-(4-Fluorobenzyl)-4-(4-Hydroxyphenyl)-... 4-Hydroxyphenyl 4-Fluorobenzyl Higher polarity due to -OH; anti-diabetic activity in vitro
4-(2-Methoxyphenyl)-1,3-Dimethyl-6-(4-Me... 2-Methoxyphenyl 4-Methylbenzyl Methyl groups increase logP; reduced hydrogen-bonding capacity

Q & A

Q. What are the optimized synthetic routes for preparing 6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

The synthesis typically involves multi-step cyclization reactions starting with fluorinated aromatic precursors and pyrimidine derivatives. Key steps include:

  • Mannich-type reactions to assemble the pyrrolopyrimidine core, followed by alkylation with 4-fluorobenzyl halides.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) under inert atmospheres enhance yield.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to achieve >95% purity .
  • Yield optimization : Reaction temperatures between 80–100°C and catalysts like K₂CO₃ improve efficiency .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxyphenyl singlet at δ 3.8 ppm) .
  • X-ray crystallography : Resolves fused pyrrolopyrimidine ring geometry and dihedral angles between aromatic substituents .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 395.15) .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors. IC₅₀ values are determined via fluorescence polarization .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing dose-response curves to reference compounds .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How do substituents (4-fluorobenzyl vs. 4-methoxyphenyl) influence electronic properties and target binding?

  • Computational analysis : DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing fluorine increases electrophilicity at the pyrimidine C2 position, enhancing hydrogen bonding with kinase ATP pockets .
  • SAR studies : Replacing 4-methoxyphenyl with hydroxyl groups reduces logP (from 2.8 to 1.9), improving solubility but decreasing membrane permeability .
  • Crystallographic data : The 4-fluorobenzyl group induces a 15° tilt in the fused ring system, altering binding pocket interactions .

Q. How can conflicting data on its metabolic stability be resolved?

Contradictions in hepatic microsome studies (e.g., t₁/₂ = 120 min in human vs. 60 min in rat) may arise from:

  • Species-specific CYP450 metabolism : Inhibit CYP3A4/2D6 isoforms with ketoconazole to identify major degradation pathways .
  • Isotope labeling : Use 14^{14}C-labeled compound to track metabolites via LC-MS/MS, identifying glucuronidation as a key detoxification route .
  • pH-dependent degradation : Stability decreases at pH <5 due to lactam ring hydrolysis, requiring enteric coating for oral delivery .

Q. What strategies mitigate low bioavailability in preclinical models?

  • Prodrug design : Introduce phosphate esters at the C5-dione position to enhance aqueous solubility (e.g., 3-fold increase in Cmax) .
  • Nanoparticle encapsulation : Use PLGA polymers (150–200 nm particles) to prolong circulation time (t₁/₂ >8 hrs in murine models) .
  • Co-crystallization : Co-formulate with cyclodextrins to improve dissolution rates without altering crystallinity .

Q. How can computational modeling predict off-target effects?

  • Molecular docking : Screen against >200 human targets using AutoDock Vina; prioritize hits with ΔG < −8 kcal/mol (e.g., serotonin receptors 5-HT₂A/2C) .
  • QSAR models : Train on pyrrolopyrimidine datasets to correlate logD values with hERG channel inhibition (R² >0.75) .
  • MD simulations : Analyze binding pocket flexibility over 100 ns trajectories to identify allosteric modulation risks .

Methodological Considerations

Q. What analytical techniques resolve batch-to-batch variability in purity?

  • HPLC-DAD : Use C18 columns (gradient: 0.1% TFA in acetonitrile/water) to detect impurities <0.1% .
  • DSC/TGA : Monitor melting points (mp 218–220°C) and thermal decomposition profiles to confirm crystallinity .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (C: 63.15%, N: 10.85%) .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Parallel synthesis : Generate a 24-member library with varied substituents (e.g., halogens, alkyl chains) using robotic liquid handlers .
  • Free-Wilson analysis : Quantify contributions of 4-fluorobenzyl (+2.1 pIC₅₀) and 4-methoxyphenyl (−0.8 logS) to activity .
  • Cryo-EM : Resolve target-bound conformations at 3.2 Å resolution to guide rational design .

Q. What in vivo models are suitable for efficacy and toxicity studies?

  • Xenograft models : Nude mice with HT-29 colon tumors (dosing: 50 mg/kg oral, q.d. ×21 days) assess tumor growth inhibition .
  • Cardiotoxicity screening : Zebrafish embryos monitor heart rate changes after 48-hr exposure (LC₅₀ >100 µM) .
  • BBB permeability : Use in situ brain perfusion in rats (PS >5×10⁻³ cm/s indicates CNS penetration) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Variability (e.g., 0.8 µM vs. 3.2 µM for EGFR inhibition) may stem from:

  • Assay conditions : Standardize ATP concentrations (1 mM vs. 10 µM) and incubation times (60 vs. 120 min) .
  • Protein source : Recombinant vs. native kinases exhibit differing phosphorylation states .
  • Statistical rigor : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals .

Q. Why do computational predictions sometimes conflict with experimental binding data?

  • Implicit solvent models : Replace GB/SA with explicit water molecules in docking to better estimate ΔG .
  • Conformational sampling : Use metadynamics to explore rare binding poses missed in static docking .
  • Force field limitations : Switch from AMBER to CHARMM36 for accurate π-π stacking energy calculations .

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